Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16220040
InChI: InChI=1S/C9H12F6O3/c1-2-3-4-17-7(16)18-5-8(11,12)6(10)9(13,14)15/h6H,2-5H2,1H3
SMILES:
Molecular Formula: C9H12F6O3
Molecular Weight: 282.18 g/mol

Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate

CAS No.:

Cat. No.: VC16220040

Molecular Formula: C9H12F6O3

Molecular Weight: 282.18 g/mol

* For research use only. Not for human or veterinary use.

Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate -

Specification

Molecular Formula C9H12F6O3
Molecular Weight 282.18 g/mol
IUPAC Name butyl 2,2,3,4,4,4-hexafluorobutyl carbonate
Standard InChI InChI=1S/C9H12F6O3/c1-2-3-4-17-7(16)18-5-8(11,12)6(10)9(13,14)15/h6H,2-5H2,1H3
Standard InChI Key QICOCLNMODAUSR-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)OCC(C(C(F)(F)F)F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate features a carbonate ester backbone where one oxygen atom bridges a butyl group (C4H9\text{C}_4\text{H}_9) and a hexafluorobutyl chain (C4H4F6\text{C}_4\text{H}_4\text{F}_6). The hexafluorobutyl moiety introduces significant electronegativity and steric hindrance, altering the compound’s solubility and reactivity compared to non-fluorinated carbonates .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1980035-03-7
Molecular FormulaC9H12F6O3\text{C}_9\text{H}_{12}\text{F}_6\text{O}_3
Molecular Weight282.18 g/mol
IUPAC Namebutyl 2,2,3,4,4,4-hexafluorobutyl carbonate
SMILES NotationCCCCOC(=O)OCC(C(C(F)(F)F)F)(F)F

The compound’s fluorinated segment enhances thermal stability and resistance to nucleophilic attack, traits critical for applications in harsh environments .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves reacting a fluorinated alcohol with a chloroformate derivative under controlled conditions. For example, 2,2,3,4,4,4-hexafluorobutanol may react with butyl chloroformate in the presence of a base such as pyridine to yield the target compound.

C4H9OCOCl+HOCH2CF2CF3baseC4H9OCOOCH2CF2CF3+HCl\text{C}_4\text{H}_9\text{OCOCl} + \text{HOCH}_2\text{CF}_2\text{CF}_3 \xrightarrow{\text{base}} \text{C}_4\text{H}_9\text{OCOOCH}_2\text{CF}_2\text{CF}_3 + \text{HCl}

This method aligns with strategies used for analogous fluorinated carbonates, where the choice of solvent and temperature optimizes yield and purity .

Reactivity Profile

Physicochemical Properties

Limited experimental data are available for this specific compound, but inferences can be drawn from structurally related fluorocarbonates:

  • Thermal Stability: Fluorinated carbonates generally exhibit higher decomposition temperatures (>200°C) compared to their non-fluorinated counterparts due to strong C–F bonds .

  • Solubility: Expected to be soluble in polar aprotic solvents (e.g., dimethylformamide) but insoluble in water, a trait common to fluorinated organics .

Table 2: Comparative Properties of Fluorinated Carbonates

CompoundBoiling Point (°C)Density (g/cm³)Application
Methyl 2,2,2-trifluoroethyl carbonate145–1501.32Li-ion battery electrolyte
Butyl 2,2,3,4,4,4-hexafluorobutyl carbonateN/AN/AAdvanced coatings

Industrial and Research Applications

Electrolyte Cosolvents in Lithium-Ion Batteries

Fluorinated carbonates like methyl 2,2,2-trifluoroethyl carbonate (MTFEC) are widely used in lithium-ion batteries due to their low flammability and wide operating temperature range (–60°C to +40°C) . Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate’s structural similarity suggests potential as a high-performance electrolyte additive, though direct studies are lacking .

Coatings and Surface Modifications

The compound’s chemical inertness and hydrophobic fluorinated tail make it suitable for water-repellent coatings and corrosion-resistant films. Applications in aerospace and automotive industries are plausible, given the demand for durable surface treatments.

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